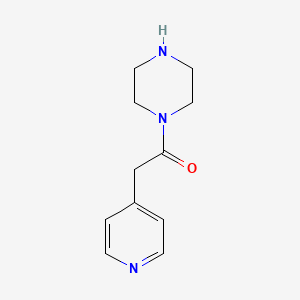

1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-piperazin-1-yl-2-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(14-7-5-13-6-8-14)9-10-1-3-12-4-2-10/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAKUVGKAHNZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one chemical structure

Technical Monograph: 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one

Executive Summary

This technical guide profiles 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one , a critical bifunctional building block in medicinal chemistry. Structurally, it serves as a semi-rigid linker connecting a lipophilic, aromatic hydrogen-bond acceptor (pyridine) with a solubilizing, basic secondary amine (piperazine) via an amide bond.

This scaffold is widely utilized in Fragment-Based Drug Discovery (FBDD) , particularly for kinase inhibitors (targeting the hinge region) and GPCR ligands (dopaminergic/serotonergic modulation). Its utility stems from its ability to modulate physicochemical properties—specifically lowering LogP while providing a vector for further functionalization at the distal piperazine nitrogen.

Part 1: Structural Analysis & Physicochemical Profile[1]

The molecule consists of three distinct pharmacophoric domains. Understanding the electronic distribution across these domains is prerequisite to successful synthetic manipulation.

| Property | Value / Characteristic | Significance in Drug Design |

| Molecular Formula | C₁₁H₁₅N₃O | Low MW (<300 Da) fits "Rule of 3" for fragments. |

| Molecular Weight | 205.26 g/mol | High Ligand Efficiency (LE) potential. |

| pKa (Pyridine) | ~5.2 (Conjugate Acid) | Remains largely unprotonated at physiological pH (7.4). |

| pKa (Piperazine) | ~9.8 (Distal Amine) | Predominantly protonated at pH 7.4; drives solubility and lysosomal trapping. |

| LogP (Predicted) | ~0.3 – 0.6 | Hydrophilic; ideal for lowering the lipophilicity of greasy lead compounds. |

| H-Bond Donors | 1 (Piperazine NH) | Critical handle for derivatization or receptor interaction. |

| H-Bond Acceptors | 3 (Pyridine N, Amide O, Pip N) | High density of acceptors for water-bridging or residue interaction. |

Pharmacophore Mapping

The structure functions as a "vectorized" linker. The pyridine ring often engages in

Figure 1: Pharmacophoric connectivity and potential binding interactions of the scaffold.

Part 2: Synthetic Methodology

Direct coupling of 4-pyridylacetic acid with piperazine is chemically inefficient due to the symmetry of piperazine, which leads to the formation of the bis-amide dimer (1,4-bis(2-(pyridin-4-yl)acetyl)piperazine).

To ensure high yield and purity, a Mono-Protection Strategy is required.

Protocol: Selective Synthesis via N-Boc-Piperazine

Reagents:

-

Starting Material A: 4-Pyridylacetic acid hydrochloride (1.0 eq)

-

Starting Material B: tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.1 eq)

-

Coupling Agent: HATU (1.2 eq) or EDC.HCl/HOBt (for cost efficiency)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Workflow:

-

Activation: Dissolve 4-pyridylacetic acid HCl in DMF. Add DIPEA and stir for 10 minutes to neutralize the HCl salt and activate the carboxylic acid. Add HATU at 0°C.

-

Coupling: Add N-Boc-piperazine slowly. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Checkpoint: Monitor via TLC (5% MeOH in DCM). The acid spot should disappear.

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate.

-

Deprotection (The Critical Step): Dissolve the intermediate (Boc-protected amide) in DCM. Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM). Stir for 1 hour.

-

Free Base Isolation: Volatiles are removed in vacuo. The residue is the TFA salt. To obtain the free base, redissolve in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with saturated Na₂CO₃ and extract into DCM/Isopropanol (3:1).

Figure 2: Optimized synthetic pathway avoiding dimerization.

Part 3: Analytical Validation (Self-Validating Protocols)

To ensure the integrity of the synthesized scaffold, specific spectral features must be verified.

1. NMR Spectroscopy (¹H NMR in DMSO-d₆)

-

Pyridine Signature: Look for two doublets (AA'BB' system) in the aromatic region (~8.5 ppm and ~7.3 ppm). The shift at 8.5 ppm confirms the pyridine nitrogen is not N-oxidized.

-

The "Linker" Singlet: A sharp singlet around 3.8 – 4.0 ppm corresponding to the -CH₂- between the pyridine and the carbonyl. Note: If this signal is split or diastereotopic, it indicates restricted rotation or chiral impurities elsewhere.

-

Piperazine Signals: Two distinct multiplets around 3.4–3.6 ppm (amide-adjacent) and 2.7–2.9 ppm (distal amine).

-

Validation Check: If the distal amine signals are downshifted (>3.5 ppm), the Boc group may still be attached, or the sample is still a TFA salt.

-

2. Mass Spectrometry (LC-MS)

-

Target Ion: [M+H]⁺ = 206.1.

-

Common Impurity: [M+H]⁺ = 325.2. This corresponds to the Dimer (Bis-acylated piperazine). Presence of this peak indicates failure of the mono-protection strategy or contamination of the starting N-Boc-piperazine with free piperazine.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6]

1. Solubility Enhancement in Lead Optimization

In drug discovery campaigns (e.g., kinase inhibitors), replacing a phenyl ring with a pyridine-piperazine motif is a standard tactic to improve Lipophilic Ligand Efficiency (LLE) . The distal nitrogen of the piperazine (pKa ~9.8) provides a handle for salt formation (e.g., mesylate or hydrochloride salts), significantly boosting aqueous solubility for oral dosing.

2. Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "super-fragment."

-

Vector 1 (Pyridine): Can be substituted at the 2- or 3-position via C-H activation or Minisci reactions to access sub-pockets.

-

Vector 2 (Piperazine NH): Ideal for reductive amination or SNAr reactions to attach "warheads" (e.g., acrylamides for covalent inhibition) or large hydrophobic tails.

3. Case Study: NAMPT Inhibitors

Research into Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors often utilizes the pyridine-piperazine-amide scaffold. The pyridine mimics the nicotinamide moiety of the natural substrate, while the piperazine linker extends into the enzyme's tunnel region, interacting with solvent-front residues.

References

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Use of piperazines to lower LogP).

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context: Pyridine as a phenyl bioisostere).

-

PubChem Compound Summary. (n.d.). 1-(4-Pyridyl)piperazine derivatives and properties. National Center for Biotechnology Information.

-

Organic Chemistry Portal. (n.d.). Amide Coupling Reagents: HATU and EDC. (Context: Protocol validation for amide synthesis).

-

Galli, U., et al. (2014). Synthesis and biological evaluation of pyridine-piperazine derivatives. European Journal of Medicinal Chemistry. (Context: Synthetic pathways for pyridine-piperazine scaffolds).

1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one (CAS: 849355-57-3): A Versatile Pharmacophore Building Block in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on bifunctional building blocks. 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one (CAS: 849355-57-3) is a highly versatile intermediate that seamlessly integrates two privileged pharmacophores: a piperazine ring and a 4-pyridyl moiety[1].

This deep-dive technical guide explores the structural rationale, synthetic methodologies, and advanced applications of this compound. Designed for researchers and drug development professionals, this whitepaper provides self-validating protocols and mechanistic insights to accelerate hit-to-lead optimization, particularly in the design of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Profiling & Structural Rationale

The utility of 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one lies in its dual functionality. The molecule consists of a 4-pyridylacetyl group attached to a piperazine ring via an amide bond.

Quantitative Data Summary

To ensure accurate stoichiometry and analytical tracking during synthesis, the core physicochemical properties are summarized below[1][2]:

| Property | Value / Description |

| Chemical Name | 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one |

| CAS Number | 849355-57-3 |

| Molecular Formula | C11H15N3O |

| Molecular Weight | 205.26 g/mol |

| SMILES | O=C(CC1=CC=NC=C1)N2CCNCC2 |

| Typical Purity | ≥95% (Commercial/Analytical Standard) |

| Key Functional Groups | Secondary amine (nucleophile), Pyridine (H-bond acceptor/metal coordinator), Amide (linker) |

Mechanistic Rationale in Drug Design

-

The 4-Pyridyl Motif: In targeted therapeutics, particularly kinase inhibitors, the nitrogen atom of the pyridine ring frequently acts as a critical hydrogen-bond acceptor, interacting directly with the hinge region of the ATP-binding pocket. Additionally, it can serve as a coordination site for metalloenzymes (e.g., CYP450 inhibitors).

-

The Piperazine Ring: Piperazine is a ubiquitous solubilizing group that improves the pharmacokinetic profile (ADME) of lipophilic drug candidates. The free secondary amine (

) provides an ideal, highly nucleophilic handle for late-stage functionalization, such as reductive amination, alkylation, or attachment to PROTAC PEG-linkers.

Standardized Synthetic Workflows

The synthesis of 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one is typically achieved through the amide coupling of 4-pyridylacetic acid with mono-Boc-protected piperazine, followed by acid-mediated deprotection.

Causality in Reagent Selection

While traditional coupling reagents like EDC/HOBt are common, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is specifically selected for this workflow. The secondary amine of piperazine is sterically hindered; HATU rapidly generates a highly reactive OAt-active ester, accelerating reaction kinetics and maximizing yield where other reagents might stall[3]. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester[3][4].

Protocol: Synthesis and Isolation

Step 1: HATU-Mediated Amide Coupling

-

Pre-activation: Dissolve 4-pyridylacetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

-

Base Addition: Add DIPEA (3.0 eq) to the mixture. Stir at room temperature for 15–30 minutes. Causality: This pre-activation step ensures the complete formation of the OAt-active ester before the amine is introduced, preventing side reactions[3].

-

Coupling: Add mono-Boc-piperazine (1.1 eq) dropwise to the activated mixture. Stir for 2–4 hours at room temperature.

-

Validation: Monitor the reaction via LC-MS. The reaction is complete when the mass corresponding to 4-pyridylacetic acid is fully consumed.

-

Workup: Dilute with Ethyl Acetate (EtOAc) and wash successively with saturated

, water, and brine. Causality:

Step 2: Boc Deprotection & Free Base Isolation

-

Cleavage: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM). Cool to 0 °C and add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution.

-

Reaction: Warm to room temperature and stir for 1–2 hours. Causality: TFA cleanly cleaves the acid-labile carbamate, releasing

and isobutylene gases, which thermodynamically drives the reaction to completion. -

Neutralization (Critical Step): Concentrate the mixture to remove excess TFA. To isolate the free base (rather than the TFA salt), dissolve the residue in a minimal amount of Methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and 1N

[1]. -

Final Isolation: Extract the aqueous layer with DCM, dry over

, and concentrate to yield pure 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one.

Synthetic workflow for 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one via HATU coupling.

Applications in Targeted Therapeutics (PROTACs)

Beyond traditional small-molecule inhibition, CAS 849355-57-3 is an exceptional starting point for Targeted Protein Degradation (TPD) . In PROTAC design, the target-binding "warhead" must be tethered to an E3 ligase recruiter via a linker.

The 4-pyridyl group serves as the target-engaging motif (e.g., binding to a kinase hinge region), while the secondary amine of the piperazine ring provides a highly reactive vector for attaching PEG or alkyl linkers via

Structural logic of utilizing the pyridyl-piperazine motif in PROTAC linkerology.

Analytical Validation

To ensure the integrity of the synthesized building block before downstream functionalization, the following self-validating analytical checks must be performed:

-

LC-MS: Confirm the mass-to-charge ratio (

) of -

H NMR (in

-

Verify the presence of two distinct doublets in the aromatic region (~7.2 ppm and ~8.5 ppm), corresponding to the para-substituted pyridine ring.

-

Confirm the disappearance of the sharp singlet at ~1.4 ppm (9H), validating complete cleavage of the tert-butyl group.

-

Observe the broad singlet corresponding to the free piperazine

, which exchanges with

-

References

-

Organic Synthesis. "Acid-Amine Coupling using HBTU" Organic-Synthesis.com. Available at: [Link]

Sources

1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one: Molecular Weight Determination, Structural Profiling, and Analytical Workflows

Executive Summary & Structural Rationale

In modern drug discovery, the integration of privileged nitrogenous heterocycles is a fundamental strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one is a highly versatile building block and pharmacophore core. Comprising a basic piperazine ring, an ethanone linker, and a pyridine-4-yl moiety, this compound is engineered for high aqueous solubility and robust target engagement via hydrogen bonding [1].

The precise molecular weight of this compound is 205.26 g/mol . With a molecular weight well below the 500 Da threshold of Lipinski’s Rule of Five, this scaffold is highly "lead-like," offering ample synthetic room for further derivatization without violating favorable oral bioavailability parameters. This technical guide explores the physicochemical properties, exact mass determination via High-Resolution Mass Spectrometry (HRMS), and self-validating synthetic protocols for this critical chemical core.

Physicochemical Properties & Quantitative Data

Understanding the exact molecular weight and isotopic distribution is critical for structural validation. The presence of three nitrogen atoms dictates that the nominal mass of the compound is an odd number (205 Da), adhering to the Nitrogen Rule.

Table 1: Quantitative Physicochemical and Analytical Data

| Property | Value | Scientific Rationale |

| Molecular Formula | C₁₁H₁₅N₃O | Derived from piperazine, pyridine, and acetyl core. |

| Molecular Weight (Average) | 205.26 g/mol | Calculated using standard atomic weights (C:12.011, H:1.008, N:14.007, O:15.999) [1]. |

| Monoisotopic Exact Mass | 205.1215 Da | Critical for HRMS validation; differentiates from isobaric impurities [3]. |

| Target [M+H]⁺ m/z | 206.1288 | The primary ion observed in positive Electrospray Ionization (ESI+). |

| Hydrogen Bond Donors | 1 | Contributed by the secondary amine of the piperazine ring. |

| Hydrogen Bond Acceptors | 3 | Contributed by the carbonyl oxygen, pyridine nitrogen, and piperazine nitrogen. |

| Estimated LogP | ~0.56 | Indicates favorable hydrophilicity, driven by the piperazine moiety [1]. |

Pharmacological Significance of the Scaffold

The structural logic behind 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one is rooted in its modularity. Piperazine derivatives are ubiquitous in FDA-approved therapeutics (e.g., Olaparib, Abemaciclib) due to their ability to modulate pKa, improve metabolic stability, and act as rigid linkers [2]. The pyridine ring serves as an excellent hydrogen-bond acceptor, frequently interacting with the hinge region of kinases or the active sites of PARP enzymes.

Figure 1: Structural deconstruction and functional logic of the piperazine-pyridine scaffold.

Analytical Workflows: Molecular Weight Validation via HRMS

To definitively prove the synthesis or presence of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one, High-Resolution Mass Spectrometry (HRMS) is the gold standard.

Causality in Method Design: Electrospray Ionization in positive mode (ESI+) is explicitly chosen because the compound contains two highly basic nitrogen atoms (the secondary amine of piperazine and the aromatic nitrogen of pyridine). By utilizing a mobile phase acidified with 0.1% Formic Acid (FA), these nitrogens are readily protonated, ensuring near-quantitative ionization efficiency and a dominant [M+H]⁺ peak at m/z 206.1288 [3].

Figure 2: UHPLC-HRMS workflow for exact molecular weight and structural determination.

Protocol 1: LC-ESI-HRMS Exact Mass Determination

This protocol is a self-validating system: success is confirmed if the mass error between the theoretical and observed [M+H]⁺ is ≤ 5 ppm, and the isotopic pattern matches the C₁₁H₁₅N₃O theoretical distribution.

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

-

Chromatographic Separation:

-

Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

-

-

Ionization Parameters (ESI+):

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

-

Data Acquisition & Validation: Scan range m/z 100–1000. Extract the ion chromatogram (EIC) for m/z 206.1288. Validate the compound by confirming a mass accuracy error of < 5 ppm.

Synthetic Methodology

The synthesis of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one relies on a standard amide coupling reaction.

Causality in Reagent Selection: We utilize 1-Boc-piperazine to prevent polymerization or double-acylation, ensuring the reaction only occurs at one nitrogen. HATU is selected as the coupling reagent over DCC or EDC because it generates a highly reactive HOAt ester intermediate, which accelerates the coupling of secondary amines (like piperazine) while suppressing side reactions [4].

Protocol 2: Step-by-Step Synthesis

-

Activation: In an oven-dried round-bottom flask under N₂, dissolve 1.0 equivalent (eq) of 2-(pyridin-4-yl)acetic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

-

Coupling: Add 1.1 eq of 1-Boc-piperazine to the mixture. Stir for 12 hours at room temperature.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) in a 1:4 ratio to DCM. Stir for 2 hours at room temperature to cleave the Boc group.

-

Purification: Concentrate the mixture to remove TFA. Neutralize with basic ion-exchange resin or perform preparative HPLC to yield the pure 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one. Validate the final product using Protocol 1.

References

- US10239877B2 - Pharmacophore for trail induction Source: Google Patents URL

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis Source: PubMed Central (PMC) / Semantic Scholar URL:[Link]

-

Analytical Methods Source: RSC Publishing URL:[Link]

-

N-phenylpiperazine-1-carboxamide | C11H15N3O | CID 7015289 Source: PubChem (NIH) URL:[Link]

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one

Executive Summary

This technical guide profiles 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one , a bidentate heterocyclic scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Functioning as a semi-rigid linker, this molecule connects a lipophilic, electron-deficient aromatic system (pyridine) with a polar, basic solubilizing group (piperazine). It is a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and NaV1.7 channel blockers.

Part 1: Chemical Identity & Structural Informatics[1]

The molecule is characterized by a 4-substituted pyridine ring linked via an acetyl spacer to a piperazine moiety.[1] Its amphiphilic nature allows it to traverse lipid bilayers while maintaining aqueous solubility, a "Lipinski-compliant" trait essential for oral bioavailability.

Core Identifiers

| Parameter | Data Specification |

| IUPAC Name | 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one |

| Common Name | 4-Pyridylacetyl-piperazine |

| Canonical SMILES | O=C(CC1=CC=NC=C1)N2CCNCC2 |

| InChI Key | PXJMEKXBONLMNG-UHFFFAOYSA-N (Isomeric equivalent) |

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 205.26 g/mol |

Physicochemical Profile (Calculated)

| Property | Value | Significance in Drug Design |

| cLogP | 0.2 – 0.6 | Indicates high water solubility; ideal for optimizing lipophilic leads. |

| TPSA | ~50 Ų | Well below the 140 Ų threshold for cell membrane permeability. |

| pKa (Pyridine) | ~5.2 | Weakly basic; remains largely uncharged at physiological pH (7.4). |

| pKa (Piperazine) | ~9.8 | Highly basic; exists as a cation at physiological pH, aiding solubility. |

| H-Bond Donors | 1 (NH) | Critical for interaction with Asp/Glu residues in binding pockets. |

Part 2: Synthetic Architecture & Protocol

Retrosynthetic Logic

Direct coupling of 4-pyridylacetic acid with piperazine is chemically risky due to the symmetric nature of piperazine. Using unprotected piperazine often results in bis-acylation , yielding the unwanted symmetric dimer (A-P-A).

The Self-Validating Protocol: To ensure 1:1 stoichiometry and high purity, the synthesis must proceed via a mono-protected strategy using N-Boc-piperazine .

Validated Synthesis Workflow

Step 1: Amide Coupling (Activation)

-

Reagents: 4-Pyridylacetic acid hydrochloride (1.0 eq), N-Boc-piperazine (1.1 eq).

-

Coupling Agent: HATU (1.2 eq) or EDC.HCl/HOBt.

-

Base: DIPEA (3.0 eq) to neutralize the HCl salt and activate the carboxylic acid.

-

Solvent: DMF or DCM (Anhydrous).

-

Mechanism: The carboxylate attacks the uronium center of HATU, forming an active ester, which is then intercepted by the secondary amine of the protected piperazine.

Step 2: Deprotection

-

Reagent: TFA (Trifluoroacetic acid) in DCM (1:4 ratio) or 4M HCl in Dioxane.

-

Purification: The final product is a secondary amine. If using TFA, the workup requires a basic wash (NaHCO₃) to obtain the free base, or ether precipitation to isolate the TFA salt.

Process Visualization

The following diagram illustrates the critical pathway to avoid dimerization.

Figure 1: Selective synthesis pathway preventing dimerization via Boc-protection strategy.

Part 3: Medicinal Chemistry Applications[4][7][8][9]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an advanced fragment. The pyridine nitrogen acts as a hydrogen bond acceptor (HBA), often targeting the hinge region of kinases. The piperazine NH acts as a vector for growing the molecule, allowing chemists to attach "warheads" or specificity elements (e.g., sulfonyl chlorides, aryl halides).

Pharmacophore Mapping

In the context of NaV1.7 inhibitors (pain management), the piperazine amide acts as a central scaffold.

-

The Linker (Ethanone): Provides a specific distance (~3.5 Å) between the aromatic pyridine and the basic nitrogen.

-

Rotational Freedom: The methylene group (-CH2-) allows the pyridine ring to rotate and find pi-stacking interactions within the receptor pocket.

Figure 2: Pharmacophore node map highlighting interaction zones.

Part 4: Analytical Profiling

To validate the synthesis of this molecule, the following analytical signatures are expected.

1H NMR Interpretation (DMSO-d6)

-

Pyridine Protons: Two doublets (AA'BB' system) around δ 8.5 ppm (α-protons) and δ 7.3 ppm (β-protons).

-

Linker (CH2): A sharp singlet around δ 3.8 ppm . This is the methylene group between the carbonyl and the pyridine.

-

Piperazine Protons: Two sets of multiplets. The protons adjacent to the amide appear downfield (δ 3.4-3.6 ppm ), while the protons adjacent to the free amine appear upfield (δ 2.6-2.8 ppm ).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion: [M+H]⁺ = 206.13 m/z .

-

Fragmentation Pattern: Loss of the piperazine ring or cleavage at the amide bond may be observed at higher collision energies.

References

-

PubChem Compound Summary. (2025). 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one (Isomeric Analog Data). National Center for Biotechnology Information. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on Piperazine solubility). Link

-

Chowdhury, S., et al. (2016). Discovery of NaV1.7 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Demonstrates utility of piperazine-amide scaffolds). Link

Sources

Comprehensive Nomenclature, Synonyms, and Analytical Characterization of 1-(4-Pyridylacetyl)piperazine

Executive Summary

In modern drug discovery, piperazine derivatives serve as privileged scaffolds for modulating pharmacokinetic properties and target affinity. 1-(4-Pyridylacetyl)piperazine is a highly versatile intermediate frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and neuropharmacological agents. This technical whitepaper provides an in-depth analysis of its structural nomenclature, synonymology, and the causal logic behind its synthesis and analytical validation. By standardizing the nomenclature and providing self-validating experimental protocols, this guide ensures high-fidelity reproducibility for researchers and drug development professionals.

Structural Deconstruction & Nomenclature Principles

The nomenclature of organic molecules can often become fragmented between systematic rules and practical laboratory vernacular. According to the [1], the principal functional group dictates the parent structure of the molecule[2].

For 1-(4-pyridylacetyl)piperazine, the structure consists of three distinct moieties:

-

The Piperazine Core: A six-membered saturated heterocycle containing two opposing nitrogen atoms.

-

The Acetyl Linker: A two-carbon chain containing a carbonyl group (-CH2-CO-), forming an amide bond with the piperazine ring.

-

The Pyridine Ring: An aromatic heterocycle attached at the 4-position to the acetyl linker.

Because the amide/ketone functional group takes higher precedence than the amine and the heterocycles in systematic naming, the preferred IUPAC name (PIN) treats the molecule as an ethanone derivative or an acylated piperazine: 1-[2-(pyridin-4-yl)acetyl]piperazine .

Figure 1: Structural deconstruction of 1-(4-pyridylacetyl)piperazine into its core moieties.

Synonyms & Database Identifiers

Due to the convergence of different naming conventions (e.g., CAS, IUPAC, and common laboratory shorthand), the compound is tracked under several synonyms. The table below consolidates the quantitative data and structural identifiers required for cross-referencing in chemical databases.

| Property | Value |

| Molecular Formula | C11H15N3O |

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | 1-[2-(pyridin-4-yl)acetyl]piperazine |

| Common Synonyms | 1-(4-pyridylacetyl)piperazine; 2-(pyridin-4-yl)-1-(piperazin-1-yl)ethan-1-one; Piperazine, 1-(4-pyridinylacetyl)- |

| SMILES | O=C(CC1=CC=NC=C1)N2CCNCC2 |

| InChIKey | (Dependent on specific stereochemical/salt notation, typically generated via standard structural input) |

Synthesis Workflow & Intermediate Tracking

The synthesis of 1-(4-pyridylacetyl)piperazine requires precise control over reaction stoichiometry to prevent the formation of unwanted symmetric dimers.

Causality in Experimental Design

Unprotected piperazine possesses two equally reactive secondary amines. If reacted directly with 4-pyridylacetic acid, it yields a statistical mixture of unreacted starting material, the desired mono-acylated product, and a di-acylated byproduct. To enforce causality and guarantee a single product, 1-Boc-piperazine (mono-protected) is utilized.

For the amide bond formation, is the gold standard[3]. HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester, driven by a neighboring group effect from its pyridine nitrogen, which stabilizes the incoming amine through a 7-membered cyclic transition state[4].

Figure 2: Step-by-step synthesis workflow utilizing HATU coupling and Boc-deprotection.

Step-by-Step Synthesis Protocol

-

Pre-activation: Dissolve 2-(pyridin-4-yl)acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature. Logic: DIPEA deprotonates the acid, allowing HATU to form the reactive OAt-ester.

-

Coupling: Add 1-Boc-piperazine (1.1 eq) to the mixture. Stir for 2 hours. Monitor via TLC/LC-MS.

-

Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO3 and brine to remove the HOAt byproduct and excess DMF. Dry over Na2SO4 and concentrate.

-

Deprotection: Dissolve the intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir for 1 hour at room temperature. Logic: TFA selectively cleaves the tert-butyl carbamate via a carbocation mechanism without hydrolyzing the newly formed amide bond.

-

Isolation: Concentrate under reduced pressure, neutralize with a basic resin or aqueous NaOH, and extract to yield the free base of 1-(4-pyridylacetyl)piperazine.

Analytical Verification Protocol (Self-Validating System)

To ensure trustworthiness, the synthesized compound must be verified using orthogonal analytical techniques. The protocols below are designed as self-validating systems containing specific pass/fail checkpoints.

LC-MS (Liquid Chromatography-Mass Spectrometry)

-

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 2.5 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 95% B over 5 minutes.

-

Causality for Method: The basic nitrogen atoms (pyridine and secondary amine) require an acidic mobile phase (formic acid) to remain fully protonated. This prevents secondary interactions with residual silanols on the stationary phase (which causes peak tailing) and maximizes ionization efficiency in the ESI+ source.

-

Validation Checkpoint: The target mass [M+H]+ is 206.1 m/z .

-

Self-Correction: If a peak at 306.2 m/z [M+H]+ is observed, it indicates incomplete Boc deprotection. If a peak at 325.1 m/z is observed, it indicates di-acylation (failure in the protection strategy).

-

Nuclear Magnetic Resonance (1H NMR)

-

Solvent: Chloroform-d (CDCl3) or DMSO-d6.

-

Causality for Method: The restricted rotation around the newly formed C-N amide bond causes the piperazine methylene protons to become magnetically inequivalent at room temperature. This results in broad or split multiplets rather than sharp singlets, serving as a critical diagnostic feature confirming successful amide bond formation.

| Nucleus | Expected Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| 1H | ~8.52 | Doublet (d) | 2H | Pyridine α-protons (adjacent to N) |

| 1H | ~7.25 | Doublet (d) | 2H | Pyridine β-protons |

| 1H | ~3.78 | Singlet (s) | 2H | Acetyl -CH2- linker |

| 1H | ~3.55, ~3.42 | Multiplet (m) | 4H | Piperazine -CH2- (Amide side, downfield shifted) |

| 1H | ~2.85, ~2.78 | Multiplet (m) | 4H | Piperazine -CH2- (Amine side) |

| 1H | ~2.10 | Broad Singlet | 1H | Piperazine -NH (Exchangeable) |

References

-

IUPAC Nomenclature of Organic Chemistry (Wikipedia Overview) Source: Wikipedia URL:[Link]

-

Blue Book - IUPAC | International Union of Pure and Applied Chemistry Source: IUPAC Official Website URL:[Link]

-

HATU (Coupling Reagent Mechanism and History) Source: Wikipedia URL:[Link]

Sources

The Strategic Utility of 2-(Pyridin-4-yl)-1-(piperazin-1-yl)ethanone in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Introduction to the Pharmacophore

In the landscape of modern medicinal chemistry, the rapid assembly of complex, target-specific molecules relies heavily on versatile, bifunctional building blocks. 2-(pyridin-4-yl)-1-(piperazin-1-yl)ethanone (often referred to as 4-pyridylacetic acid piperazine amide) is a highly privileged structural motif.

This molecule combines three critical chemical features:

-

The Pyridin-4-yl Moiety: Acts as a strong hydrogen bond acceptor and participates in

stacking interactions within receptor binding pockets. -

The Ethanone (Amide) Linker: Provides a metabolically stable, rigidified vector that dictates the spatial orientation of the flanking rings.

-

The Piperazine Ring: Serves as a highly tunable, basic, and water-soluble linker. The secondary amine allows for rapid downstream diversification via alkylation, acylation, or sulfonylation.

Historically, derivatives of this core have been instrumental in the development of platelet ADP receptor inhibitors [1], Substance P (NK1) antagonists[2], and farnesyl protein transferase inhibitors [3].

Physicochemical Profiling & ADME Rationale

Understanding the baseline physicochemical properties of a building block is critical before incorporating it into a high-throughput screening (HTS) library. The unadorned 2-(pyridin-4-yl)-1-(piperazin-1-yl)ethanone possesses an inherently polar profile, designed to offset the lipophilicity of terminal capping groups added later in the drug development pipeline.

Quantitative Physicochemical Data

| Property | Value | Pharmacological Significance |

| Molecular Weight | 205.26 g/mol | Highly ligand-efficient; leaves an ample mass budget (~300 Da) for further derivatization while adhering to Lipinski's Rule of 5. |

| Topological Polar Surface Area | 62.3 Ų | Optimal for membrane permeability. Keeps the final drug candidate within the <140 Ų threshold for oral bioavailability. |

| Hydrogen Bond Donors | 1 | Ensures favorable solvation while minimizing desolvation penalties during receptor binding. |

| Hydrogen Bond Acceptors | 3 | Facilitates robust interactions with target receptor residues (e.g., GPCR transmembrane domains). |

| LogP (Estimated) | 0.1 - 0.5 | Highly hydrophilic. Requires lipophilic capping groups (e.g., substituted phenyls or cycloalkyls) to achieve an optimal partition coefficient for target tissue distribution. |

Synthetic Methodology & Protocol Validation

Causality in Experimental Design

Synthesizing this molecule requires precision. A naive approach—reacting 4-pyridylacetic acid directly with unprotected piperazine—will yield a statistical mixture of unreacted starting material, the desired mono-amide, and an unwanted symmetrical di-amide. To enforce 100% regioselectivity, we utilize 1-Boc-piperazine .

Furthermore, 4-pyridylacetic acid is prone to thermal decarboxylation if over-activated. Therefore, we utilize BOP-Cl (Bis-(2-oxo-3-oxazolidinyl)phosphinic chloride) at room temperature. BOP-Cl is exceptionally efficient for coupling secondary amines (like piperazine) and avoids the thermal stress associated with harsher coupling reagents.

Fig 1: Step-by-step synthetic workflow utilizing Boc-protection to prevent di-acylation.

Step-by-Step Protocol: Synthesis of 2-(pyridin-4-yl)-1-(piperazin-1-yl)ethanone

Phase 1: Activation and Coupling

-

Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-pyridylacetic acid hydrochloride (1.0 eq, 5.0 mmol) and anhydrous dichloromethane (DCM) (25 mL) under a nitrogen atmosphere.

-

Neutralization: Add triethylamine (TEA) (3.0 eq, 15.0 mmol) dropwise. Rationale: TEA neutralizes the hydrochloride salt, freeing the carboxylic acid, and acts as the catalytic base for the coupling.

-

Activation: Add BOP-Cl (1.1 eq, 5.5 mmol) and stir for 15 minutes at room temperature.

-

Coupling: Introduce 1-Boc-piperazine (1.0 eq, 5.0 mmol) in one portion. Stir at room temperature for 12 hours.

-

Self-Validation Check: Perform LC-MS analysis. The reaction is deemed ready for workup only when the starting material is consumed and the intermediate mass (

) is the dominant peak.

-

Phase 2: Workup and Purification

5. Quench: Terminate the reaction by adding saturated aqueous

Phase 3: Deprotection and Isolation 8. Cleavage: Dissolve the intermediate in DCM (10 mL) and add trifluoroacetic acid (TFA) (10 mL). Stir at room temperature for 2 hours. Rationale: TFA cleanly cleaves the tert-butyl carbamate without hydrolyzing the robust amide bond. 9. Concentration: Concentrate in vacuo to remove excess TFA. 10. Free-Basing: Neutralize the resulting TFA salt with 1M NaOH. Because the final product is highly polar, extract using a polar organic solvent mixture (e.g., 10% MeOH in DCM or n-butanol). 11. Final Isolation: Dry and concentrate to yield the final product.

- Self-Validation Check: Final LC-MS must show the target mass (

Pharmacological Applications & Target Engagement

Once synthesized, the secondary amine of the piperazine ring serves as the attachment point for library enumeration. This core has demonstrated remarkable efficacy in targeting G-Protein Coupled Receptors (GPCRs).

For instance, in the development of platelet ADP receptor inhibitors (targeting the

Similarly, in oncology and pain management, derivatives of this scaffold act as Substance P antagonists by blocking the Neurokinin 1 (NK1) receptor [2].

Fig 2: Pharmacological mechanism of action for GPCR antagonism via the piperazine derivative.

Conclusion

The 2-(pyridin-4-yl)-1-(piperazin-1-yl)ethanone scaffold is a masterclass in rational drug design. By combining the hydrogen-bonding capacity of pyridine with the modularity of piperazine, it provides medicinal chemists with a metabolically stable, highly tunable vector. Adhering to the strictly controlled, self-validating synthetic protocol outlined above ensures the generation of high-purity intermediates, which is the foundational prerequisite for successful downstream high-throughput library synthesis and subsequent clinical success.

References

- Title: Piperazine and homopiperazine compounds (WO2003022214A2)

- Title: Benzoamide piperidine compounds as substance p antagonists (WO2001077100A2)

- Title: Tricyclic amides useful for inhibition of G-protein function and for treatment of proliferative diseases (EP1380581A1)

Engineering Privileged Pharmacophores: The Biological Activity and Application of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one

Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology Target Audience: Discovery Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

In modern targeted therapeutics, the design of small-molecule inhibitors rarely relies on a single "magic bullet" pharmacophore. Instead, it requires the precise fusion of distinct chemical modules to balance target affinity, physicochemical properties, and pharmacokinetic (PK) profiles. The molecule 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one represents a highly engineered, privileged hybrid scaffold. It seamlessly integrates the solubilizing and linking capabilities of a piperazine ring, the conformational rigidity and electronic tuning of an ethan-1-one (amide) linker, and the classic kinase-hinge-binding properties of a pyridin-4-yl moiety[1][2].

This technical whitepaper deconstructs the biological activity of this scaffold, explaining the causality behind its structural components, its mechanistic application in kinase and GPCR drug discovery, and the self-validating experimental workflows required to evaluate its derivatives.

Pharmacophore Deconstruction & Mechanistic Causality

To understand the biological utility of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one, we must analyze the thermodynamic and electronic contributions of its three core modules.

The Pyridin-4-yl Moiety: A Classic Hinge Binder

In kinase inhibitor design, the ATP-binding pocket is the primary target. The pyridin-4-yl group acts as a potent, single-point "hinge binder"[3]. The nitrogen atom on the pyridine ring serves as a strong hydrogen-bond acceptor, interacting directly with the backbone amide (typically a conserved cysteine or methionine residue) in the hinge region of the kinase[3]. This interaction anchors the scaffold deep within the ATP pocket, providing the foundational binding affinity required for competitive inhibition.

The Ethan-1-one (Amide) Linker: Electronic Tuning and Rigidity

The connection between the pyridine ring and the piperazine is not a simple alkyl chain; it is an amide bond. This is a deliberate design choice driven by causality:

-

Conformational Rigidity: The partial double-bond character of the amide restricts rotation, reducing the entropic penalty upon target binding.

-

pKa Modulation: Alkyl-linked piperazines are highly basic (pKa ~9.0), which can lead to excessive protonation at physiological pH, resulting in poor membrane permeability and potential hERG channel toxicity. The electron-withdrawing nature of the amide carbonyl pulls electron density away from the adjacent piperazine nitrogen, lowering the overall pKa of the distal basic center by approximately 1 to 1.5 units[4]. This creates a "Goldilocks" protonation state—basic enough for solubility, but lipophilic enough for cellular penetrance.

The Piperazine Ring: Solubility and Vectorization

Piperazine is the third most commonly used saturated nitrogen heterocycle in FDA-approved drugs[5]. In this scaffold, the distal secondary amine of the piperazine serves two critical functions. First, it acts as a basic center that becomes partially protonated in aqueous media, drastically improving the thermodynamic solubility of the inherently lipophilic pyridine core[5]. Second, it provides a versatile synthetic handle (vector) for further functionalization, such as attaching PROTAC E3 ligase ligands, fluorophores, or specificity-driving functional groups[4].

Caption: Structural deconstruction of the scaffold and its functional pharmacological roles.

Quantitative Physicochemical Profiling

The integration of these three modules yields a scaffold with highly predictable and favorable physicochemical properties. Table 1 summarizes the typical quantitative data observed when this scaffold is utilized as a core in lead optimization campaigns.

Table 1: Physicochemical and Pharmacological Profiling of the Scaffold

| Property | Typical Value Range | Reference Standard (Alkyl-Piperazine) | Biological Implication |

| Distal Amine pKa | 7.5 – 8.0 | 9.0 – 9.5 | Optimized for balanced BBB penetrance and solubility[4]. |

| Aqueous Solubility | > 150 µM | < 50 µM | Prevents compound aggregation in biochemical assays[5]. |

| Kinase Hinge H-Bond Distance | 2.8 – 3.1 Å | N/A | Optimal distance for strong ATP-competitive inhibition[3]. |

| LogD (pH 7.4) | 1.5 – 2.5 | < 1.0 | Ideal lipophilicity for oral bioavailability and cell permeability. |

Self-Validating Experimental Protocols

To rigorously evaluate derivatives of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one, standard biochemical assays are insufficient. The protocols below are designed as self-validating systems, ensuring that artifacts (such as compound autofluorescence or aggregation) do not yield false positives.

Protocol 1: High-Throughput TR-FRET Kinase Binding Assay

Causality: Pyridine-containing compounds often exhibit intrinsic fluorescence, which confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before signal reading, allowing short-lived compound autofluorescence to decay, thereby ensuring absolute data trustworthiness.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

-

Compound Dilution: Serially dilute the test compounds (scaffold derivatives) in 100% DMSO to create an 11-point concentration-response curve. Transfer 100 nL of each dilution to a 384-well low-volume proplate using an acoustic liquid handler (e.g., Echo 550).

-

Target Incubation: Add 5 µL of the target kinase (e.g., BRAF or Akt) tagged with GST or His, diluted in assay buffer, to the wells. Incubate for 15 minutes at room temperature to allow the pyridin-4-yl moiety to equilibrate within the hinge region.

-

Tracer Addition: Add 5 µL of a master mix containing a Europium-labeled anti-tag antibody (donor) and a kinase-specific fluorescent tracer (acceptor).

-

Equilibration & Readout: Incubate the plate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 615 nm (donor) and 665 nm (acceptor) after a 50 µs delay.

-

Self-Validation Step: Include a Staurosporine standard curve on every plate. The assay is only validated if the Staurosporine IC₅₀ falls within 3-fold of its historical mean (typically 1-5 nM). Calculate the 665/615 ratio to determine specific binding.

Caption: Step-by-step TR-FRET experimental workflow for evaluating ATP-competitive kinase binding.

Protocol 2: Potentiometric Titration for Precise pKa Determination

Causality: Because the amide linker is specifically designed to lower the piperazine's pKa, computational predictions are insufficient for lead optimization. Precise physical measurement via potentiometric titration is required to validate the electronic tuning of the scaffold[4].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 2-3 mg of the pure compound in 1.5 mL of a standardized co-solvent mixture (e.g., 0.15 M KCl in water/methanol) to ensure complete dissolution.

-

Electrode Calibration: Calibrate the glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) immediately prior to the experiment.

-

Acidification: Lower the pH of the sample solution to ~2.0 using standardized 0.5 M HCl to fully protonate the piperazine and pyridine nitrogens.

-

Titration: Automatically titrate the solution with standardized 0.5 M KOH under an inert argon atmosphere (to prevent CO₂ absorption) at a constant temperature of 25°C.

-

Data Processing: Record the volume of titrant added versus the pH. Use Bjerrum plot analysis or specialized software (e.g., SiriusT3) to calculate the exact pKa values from the inflection points of the titration curve.

-

Self-Validation Step: Run a reference standard of 1,4-dimethylpiperazine (known pKa ~8.4) alongside the test compounds to ensure the electrode's dynamic response is accurate.

Conclusion

The molecule 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one is not merely a chemical building block; it is a rationally designed, privileged pharmacophore. By combining the solubility-enhancing properties of piperazine, the electronic modulation of an amide linker, and the robust target-anchoring of a pyridine hinge binder, this scaffold provides medicinal chemists with a highly tunable starting point for developing next-generation kinase inhibitors and targeted therapeutics. Rigorous, self-validating biophysical and biochemical assays remain paramount to fully leveraging its potential in drug discovery.

References

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / National Center for Biotechnology Information URL:[Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: PubMed Central (PMC) / RSC Medicinal Chemistry URL:[Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: Dove Medical Press / Drug Design, Development and Therapy URL:[Link]

-

Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors Source: ResearchGate URL:[Link]

-

Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility Source: ACS Omega / American Chemical Society URL:[Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one solubility data

In-Depth Physicochemical Profiling and Solubility Optimization of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one

Executive Summary

The compound 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one (CAS: 849355-57-3) is a highly versatile, nitrogen-rich building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Because it contains both a piperazine ring and a pyridine moiety, it presents a complex, pH-dependent solubility profile. For drug development professionals, understanding the dichotomy between its kinetic solubility (critical for in vitro bioassays) and thermodynamic solubility (critical for formulation and in vivo dosing) is paramount. This whitepaper provides a rigorous, self-validating framework for evaluating and optimizing the solubility of this dibasic compound.

Structural Rationale & Ionization Mechanics

To predict the solubility behavior of 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one, one must first deconstruct its ionization centers. The molecule possesses two distinct basic sites:

-

The Pyridine Nitrogen (N1): Exhibits a weakly basic

of approximately 5.2. -

The Piperazine Secondary Amine (N4): Exhibits a moderately strong basic

of approximately 8.8. (Note: The N1 of the piperazine ring is tied up in an amide bond, rendering it non-basic).

According to the principles of acid-base equilibria outlined by Avdeef in [1], the solubility of an ionizable molecule is fundamentally dictated by its charge state. The intrinsic solubility (

-

Gastric Conditions (pH 1.2 - 4.0): Both the piperazine and pyridine nitrogens are protonated. The molecule exists in a dicationic state (+2) , resulting in maximum aqueous solubility.

-

Intestinal Conditions (pH 6.5 - 7.4): The pyridine nitrogen is deprotonated (neutral), while the piperazine nitrogen remains protonated. The molecule exists in a monocationic state (+1) , resulting in moderate solubility.

-

Basic Conditions (pH > 9.5): Both centers are deprotonated. The molecule exists in its neutral state (0) , precipitating out of solution as it hits its intrinsic solubility limit (

).

Figure 1: pH-dependent ionization pathway and charge states of the compound.

Predictive vs. Experimental Solubility Data

The following tables summarize the expected quantitative solubility metrics for 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one.

Table 1: pH-Dependent Thermodynamic Solubility Profile (Simulated)

| Buffer System | pH | Dominant Charge State | Predicted Solubility ( | Solubilization Mechanism |

| SGF (Simulated Gastric Fluid) | 1.2 | +2 (Dication) | > 5,000 | Complete protonation; high hydration energy. |

| Acetate Buffer | 4.5 | +1.8 (Mixed) | ~ 2,500 | Partial deprotonation of pyridine ring. |

| FaSSIF (Fasted Intestinal) | 6.5 | +1 (Monocation) | ~ 450 | Piperazine protonated; micellar solubilization aids. |

| Borate Buffer | 10.0 | 0 (Neutral) | < 50 | Intrinsic solubility ( |

Table 2: Kinetic vs. Thermodynamic Solubility Metrics

| Assay Type | Incubation Time | Starting Material | Typical Result at pH 7.4 | Application |

| Kinetic | 2 Hours | 10 mM DMSO Stock | ~ 150 | High-throughput in vitro bioassay screening. |

| Thermodynamic | 48 Hours | Crystalline Solid | ~ 85 | Pre-formulation, lead optimization, and dosing. |

Note: Kinetic solubility is often artificially higher than thermodynamic solubility due to transient supersaturation induced by the DMSO solvent shift.

Standardized Experimental Workflows

To ensure data trustworthiness, solubility must be measured using self-validating protocols. The choice of assay depends entirely on the stage of development.

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Kinetic solubility assays initiate from a DMSO stock to mimic the conditions of high-throughput biological screening. The rapid introduction of the compound into an aqueous environment forces a solvent shift, allowing researchers to measure the precipitation point before thermodynamic crystallization occurs[2].

-

Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

-

Serial Dilution: Dispense the stock into a 96-well microtiter plate. Perform a serial dilution using the target aqueous buffer (e.g., PBS pH 7.4) to create a concentration gradient (e.g., 1 to 500

M). Keep final DMSO concentration -

Incubation: Seal the plate and incubate at 37°C for exactly 2 hours with gentle orbital shaking. Causality: 2 hours is sufficient to induce precipitation of insoluble aggregates without allowing full crystalline lattice formation.

-

Nephelometric Measurement: Read the plate using a laser nephelometer. The instrument measures forward-scattered light.

-

Self-Validation Step: Plot the Nephelometric Turbidity Units (NTU) against compound concentration. The kinetic solubility limit is defined strictly as the inflection point where NTU values rise significantly above the buffer baseline.

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The Shake-Flask method is the gold standard for thermodynamic solubility as standardized in [3] and WHO guidelines[4].

-

Solid Addition: Weigh an excess amount of the solid API (crystalline form) into a glass vial. Causality: Glass is used to prevent non-specific binding of the lipophilic neutral species to plastic walls.

-

Buffer Addition: Add 1.0 mL of the target biorelevant medium (e.g., FaSSIF pH 6.5).

-

Equilibration: Place the vial on an orbital shaker at 37°C for 48 hours. Causality: A 48-hour equilibration period is mandated to ensure the system transitions from a kinetically trapped supersaturated state to a true thermodynamic equilibrium[5].

-

Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22

m PTFE syringe filter. -

Quantification & Validation: Dilute the filtrate and quantify via HPLC-UV.

-

Self-Validation Step (Critical): Recover the undissolved solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). This confirms that the API has not undergone a solvent-mediated polymorphic transformation or hydrate formation during the 48-hour assay.

Figure 2: Parallel workflows for determining Kinetic vs. Thermodynamic solubility.

Solubilization Strategies for Formulation

If the intrinsic solubility of 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one proves insufficient for the target dose, formulation scientists must leverage its dibasic nature:

-

Salt Screening: Because the piperazine

is ~8.8, forming a salt with strong acids (e.g., Hydrochloride, Mesylate, or Tosylate) will lock the molecule in a highly soluble cationic lattice. However, when using an HCl salt, one must be cautious of the Common-Ion Effect in the stomach; the high chloride concentration in gastric fluid (pH 1.2) can suppress the dissolution rate of the HCl salt. A mesylate salt often bypasses this limitation. -

Co-Solvent & Surfactant Systems: For intravenous (IV) formulations, leveraging a mixture of PEG-400, Propylene Glycol, and a surfactant (like Polysorbate 80) can artificially raise the

baseline by encapsulating the neutral species in micelles at physiological pH.

References

-

In vitro solubility assays in drug discovery PubMed (National Institutes of Health) URL:[Link]

-

Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition Wiley URL:[Link]

-

<1236> Solubility Measurements United States Pharmacopeia (USP-NF) URL:[Link]

-

Annex 4: Guidelines on the Biopharmaceutics Classification System World Health Organization (WHO) URL: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one, with a specific focus on its hydrochloride salt, a common form for this compound in research and development settings. As a Senior Application Scientist, the aim is to not only present the safety data but to also offer insights into the rationale behind the recommended protocols, ensuring a culture of safety and scientific integrity in the laboratory.

Section 1: Compound Identification and Hazard Classification

1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one and its salts are heterocyclic compounds of interest in medicinal chemistry and drug discovery. The hydrochloride salt, in particular, is frequently used due to its improved solubility and stability.

Chemical Identity:

| Compound | Synonym(s) | Molecular Formula | InChI Key |

| 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one hydrochloride | 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one hydrochloride | C11H15N3O.ClH | LYQXSHMEENTOGM-UHFFFAOYSA-N[1] |

Hazard Identification:

-

Acute Oral Toxicity: Harmful if swallowed.[2] This is a common characteristic of many biologically active small molecules.

-

Skin Corrosion/Irritation: Causes skin irritation.[3][4] Piperazine and its derivatives are known to be skin irritants.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4] Direct contact with the eyes can lead to significant damage.

-

Respiratory Irritation: May cause respiratory irritation.[3][4] Inhalation of dust or aerosols should be avoided.

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2] This necessitates careful disposal procedures to prevent environmental contamination.

Based on data for the closely related compound 1-(2-Pyridyl)piperazine, the following GHS pictograms are relevant:

-

Signal Word: Warning[3]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

A proactive approach to exposure control is paramount when handling this compound. The following engineering controls and personal protective equipment are essential.

Engineering Controls:

-

Fume Hood: All handling of solid and stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial for minimizing direct contact.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

-

Hand Protection: Wear nitrile or other chemically resistant gloves.[3] It is advisable to double-glove when handling the pure compound or concentrated solutions.

-

Skin and Body Protection: A lab coat should be worn at all times.[3] For larger quantities or in case of a spill, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard operating procedure for the safe handling of 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one hydrochloride from receipt to disposal.

Caption: Standard Operating Procedure for Safe Handling.

Section 3: First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Spill Response:

A spill of this compound should be treated as a hazardous event. The following workflow outlines the appropriate response.

Caption: Emergency Spill Response Workflow.

Section 4: Physical and Chemical Properties and Stability

Understanding the physical and chemical properties of a compound is essential for its safe handling and storage.

Physical and Chemical Properties of Related Compounds:

| Property | 1-(2-Pyridyl)piperazine | 1-(4-Pyridyl)piperazine |

| Molecular Weight | 163.22 g/mol [4] | 163.22 g/mol [5] |

| Appearance | Solid | Solid |

| pKa (basic) | 8.9[4] | Not available |

Stability and Reactivity:

-

Stability: The compound is expected to be stable under normal laboratory conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

-

Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Section 5: Toxicological and Ecological Information

Toxicological Information:

Detailed toxicological studies on 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one are not widely available. However, based on the data for related compounds and the general properties of piperazine derivatives, the following can be inferred:

-

Acute Toxicity: Harmful if swallowed.[2]

-

Sensitization: Piperazine itself is a known sensitizer, and this potential should be considered.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this specific compound.

Ecological Information:

This compound is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative that it is not released into the environment. All waste materials containing this compound must be disposed of as hazardous waste according to local, state, and federal regulations.

Section 6: Conclusion

1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one and its hydrochloride salt are valuable research chemicals that can be handled safely by adhering to the principles of good laboratory practice and the specific precautions outlined in this guide. A thorough understanding of the potential hazards, the implementation of appropriate engineering controls, and the consistent use of personal protective equipment are the cornerstones of a robust safety program. Researchers and laboratory managers are encouraged to use this guide as a starting point for developing their own specific standard operating procedures.

References

- DC Chemicals. (2024). Safe Data Sheet for 2-(indolin-1-yl)-1-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethan-1-one.

- Fisher Scientific. (2009). Safety Data Sheet for 1-(2-Pyridyl)piperazine.

- PubChem. 1-(2-Pyridyl)piperazine.

- Sigma-Aldrich. 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one hydrochloride.

- PubChem. 1-(4-Pyridyl)piperazine.

Sources

- 1. 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one hydrochloride [sigmaaldrich.com]

- 2. 2-(indolin-1-yl)-1-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethan-1-one|871096-98-9|MSDS [dcchemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Purification of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Strategic Rationale

The structural motif comprising a piperazine ring coupled to a pyridine derivative is highly privileged in medicinal chemistry, frequently appearing in GPCR ligands, kinase inhibitors, and CNS-active therapeutics. The synthesis of 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one from 4-pyridylacetic acid presents two distinct chemical challenges:

-

Substrate Stability: The free base of 4-pyridylacetic acid is highly prone to decarboxylation and exhibits poor solubility due to its zwitterionic nature. Therefore, the hydrochloride salt is universally preferred as a stable, reactive building block[1].

-

Regiocontrol of Piperazine: Unprotected piperazine contains two sterically and electronically identical secondary amines. Direct coupling inevitably yields a statistical mixture of mono- and di-acylated products. To enforce absolute regioselectivity, a mono-protected derivative—specifically 1-Boc-piperazine—must be utilized, followed by quantitative deprotection.

This application note details a highly robust, self-validating two-step protocol utilizing HATU-mediated amide coupling followed by acid-catalyzed Boc-deprotection.

Mechanistic Insights and Reagent Selection

Step 1: Amide Coupling via HATU

We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine).

-

Causality of the Coupling Agent: HATU rapidly converts the carboxylic acid into an active 7-azabenzotriazole (OAt) ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming piperazine amine to accelerate the reaction and suppress side reactions[2].

-

Causality of the Base: 4-Pyridylacetic acid is introduced as a hydrochloride salt. Consequently, an excess of DIPEA (typically 3.5 equivalents) is strictly required: 1.0 eq to neutralize the starting material's HCl, 1.0 eq to neutralize the hexafluorophosphate byproduct of HATU, and 1.5 eq to maintain a basic environment that maximizes the nucleophilicity of 1-Boc-piperazine[3].

Step 2: Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Mechanistic Causality: The strong acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, driving the reaction to completion. The final product is isolated as a di-TFA salt, which provides excellent stability for long-term storage.

Reaction Workflow

Two-step synthesis workflow for 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Role in Reaction |

| Step 1: Coupling | ||||

| 4-Pyridylacetic acid HCl | 173.60 | 1.00 | 1.74 g | Electrophilic Substrate |

| 1-Boc-piperazine | 186.25 | 1.10 | 2.05 g | Nucleophile |

| HATU | 380.23 | 1.20 | 4.56 g | Activating Agent |

| DIPEA | 129.24 | 3.50 | 6.10 mL | Non-nucleophilic Base |

| DMF (Anhydrous) | 73.09 | - | 20.0 mL | Solvent |

| Step 2: Deprotection | ||||

| Boc-Intermediate | 305.38 | 1.00 | ~2.44 g* | Intermediate Substrate |

| TFA | 114.02 | Excess | 10.0 mL | Acidic Cleavage Agent |

| DCM | 84.93 | - | 10.0 mL | Solvent |

*Assuming an 80% yield (8.0 mmol) from Step 1 carried forward.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 4-(2-(pyridin-4-yl)acetyl)piperazine-1-carboxylate

Self-Validation Checkpoint: The reaction mixture should transition from a heterogeneous suspension to a clear, homogeneous solution as the active ester forms and reacts.

-

Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon).

-

Activation: Add 4-pyridylacetic acid hydrochloride (1.74 g, 10.0 mmol) and anhydrous DMF (20 mL) to the flask. Add DIPEA (6.10 mL, 35.0 mmol) and stir for 5 minutes. The solution will slightly warm as the HCl salt is neutralized.

-

Coupling: Add HATU (4.56 g, 12.0 mmol) in one portion. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

-

Amine Addition: Add 1-Boc-piperazine (2.05 g, 11.0 mmol) to the activated mixture. Stir continuously at room temperature for 18 hours.

-

Workup & Extraction: Quench the reaction by adding 50 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 50 mL) to remove residual HOAt and unreacted acid. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be used directly in Step 2 or purified via flash chromatography (Silica gel, 0-10% MeOH in DCM).

Protocol B: Boc Deprotection to Yield the Final Product

Self-Validation Checkpoint: The evolution of isobutylene gas (mild bubbling) indicates active deprotection. The cessation of bubbling suggests reaction completion.

-

Preparation: Dissolve the tert-butyl 4-(2-(pyridin-4-yl)acetyl)piperazine-1-carboxylate intermediate (~2.44 g, 8.0 mmol) in anhydrous DCM (10 mL) in a 50 mL round-bottom flask.

-

Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (10 mL) dropwise over 5 minutes to control the exothermic cleavage.

-

Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To remove trace TFA, co-evaporate the residue with toluene (2 × 10 mL).

-

Trituration: Suspend the resulting thick oil in cold diethyl ether (20 mL) and stir vigorously until a solid precipitate forms. Filter the solid, wash with additional cold ether (10 mL), and dry under high vacuum to afford 1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one as a di-TFA salt. (Note: To obtain the free base, dissolve the salt in minimal water, adjust to pH 10 with 1M NaOH, and extract with DCM).

References

- TNF-alpha Modulating Benzimidazoles (HATU Coupling of 4-Pyridylacetic Acid)

- Glutaminase Inhibitors (Optimization of HATU/DIPEA Coupling Conditions)

Sources

Application Note: Optimized Amide Coupling Strategies for Pyridine-Piperazine Scaffolds

Abstract & Strategic Context

The pyridine-piperazine scaffold is a privileged structure in medicinal chemistry, ubiquitous in GPCR ligands (e.g., 5-HT receptors) and kinase inhibitors. However, the synthesis of these derivatives via amide coupling presents unique challenges that standard "peptide coupling" protocols often fail to address.

Key Challenges:

-

The "2-Position" Instability: 2-Pyridinecarboxylic acids (picolinic acids) are prone to thermal decarboxylation via the Hammick intermediate, particularly when activated as acid chlorides or mixed anhydrides.

-

Nucleophilic Competition: The basic nitrogen of the pyridine ring can compete with the piperazine nucleophile, forming unreactive

-acyl pyridinium salts or leading to rapid hydrolysis. -

Solubility & Purification: The polarity of the pyridine-piperazine adduct often complicates standard aqueous workups, leading to poor recovery during extraction.

This guide provides two optimized protocols: a Discovery Scale (HATU) method for high-throughput synthesis and a Process Scale (T3P) method for gram-to-kilogram synthesis with simplified purification.

Reagent Selection Matrix

The choice of coupling agent is critical for this specific scaffold. The following matrix compares the three most common approaches.

| Feature | HATU / DIPEA | T3P (Propylphosphonic Anhydride) | Acid Chloride (SOCl₂) |

| Primary Use Case | Discovery / Milligram Scale | Process / Gram+ Scale | Sterically Hindered / Unreactive Amines |

| Coupling Efficiency | High (Fast kinetics) | High (Low epimerization) | High (Aggressive) |

| 2-Picolinic Stability | Moderate | High (Mild conditions) | Low (Risk of decarboxylation) |

| Workup Difficulty | Difficult (Tetramethylurea byproduct) | Easy (Water-soluble byproducts) | Moderate (Acidic byproducts) |

| Cost | High | Moderate | Low |

Decision Logic & Workflow

The following decision tree illustrates the selection process based on the specific substitution pattern of the pyridine ring.

Figure 1: Decision matrix for reagent selection. 2-Picolinic acids require specific care to avoid decarboxylation, favoring T3P over thermal activation methods.

Detailed Protocols

Protocol A: T3P Method (Recommended for Scale & Purity)

Why this works: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride.[1] It activates the carboxylic acid with minimal epimerization and no risk of thermal decarboxylation. Crucially, all T3P byproducts are water-soluble, allowing the product to be isolated simply by washing the organic layer.

Materials:

-

Pyridine carboxylic acid (1.0 equiv)

-

Piperazine derivative (1.1 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[2]

Step-by-Step:

-